8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry
Preparation Methods
The synthesis of 8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 3-methoxyaniline with 2-chloro-3,3,3-trifluoropropene to form an intermediate, which is then cyclized to form the imidazo[1,2-a]pyridine core.
Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar compounds to 8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide include other imidazo[1,2-a]pyridine derivatives, such as:
- 8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- This compound
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of chloro, methoxy, and trifluoromethyl groups in this compound makes it particularly interesting for research and development .
Properties
Molecular Formula |
C16H11ClF3N3O2 |
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Molecular Weight |
369.72 g/mol |
IUPAC Name |
8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H11ClF3N3O2/c1-25-11-4-2-3-10(6-11)21-15(24)13-8-23-7-9(16(18,19)20)5-12(17)14(23)22-13/h2-8H,1H3,(H,21,24) |
InChI Key |
FLFLWAWPRBIFIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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